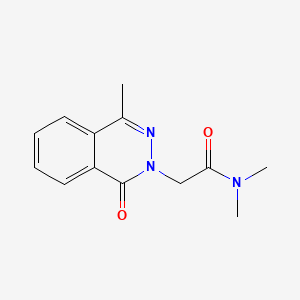

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C13H15N3O2/c1-9-10-6-4-5-7-11(10)13(18)16(14-9)8-12(17)15(2)3/h4-7H,8H2,1-3H3 |

InChI Key |

RFJWGQMDFDQIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of o-Aroylbenzoic Acid Derivatives

ortho-Aroylbenzoic acid derivatives undergo cyclocondensation with hydrazine hydrate to form 4-methylphthalazin-1(2H)-one. For example, refluxing o-(4-methylbenzoyl)benzoic acid with hydrazine hydrate in ethanol at 80°C for 4 hours yields the phthalazinone core in 57% yield. The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by intramolecular cyclization (Figure 1A).

Benzoxazinone Intermediate Route

An alternative pathway involves benzoxazinone intermediates. Heating o-aroylbenzoic acid with hydroxylamine hydrochloride in pyridine generates a benzoxazinone, which subsequently reacts with ammonium acetate at 150°C to yield 4-methylphthalazin-1(2H)-one. This method offers comparable yields (57%) but requires higher temperatures and longer reaction times (2 hours).

Introduction of the Acetamide Side Chain

The acetamide functionality is introduced through N-alkylation of the phthalazinone nitrogen, followed by amidation.

N-Alkylation with Ethyl Bromoacetate

4-Methylphthalazin-1(2H)-one undergoes N-alkylation using ethyl bromoacetate in the presence of anhydrous potassium carbonate. Optimized conditions involve refluxing in dry acetone for 30 hours, yielding ethyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate in 85% yield. The reaction follows an Sₙ2 mechanism, with the phthalazinone nitrogen acting as the nucleophile (Figure 1B).

Table 1: N-Alkylation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dry acetone | 85 |

| Base | K₂CO₃ | 85 |

| Temperature | Reflux (56°C) | 85 |

| Reaction Time | 30 hours | 85 |

Amidation with Dimethylamine

The ethyl ester intermediate is converted to the acetamide by treatment with dimethylamine. Heating the ester with excess dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide in 78% yield. Catalytic amounts of sodium methoxide enhance the reaction rate by deprotonating the amine, facilitating nucleophilic acyl substitution.

Spectroscopic Characterization

Post-synthetic validation relies on spectroscopic techniques:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak at m/z 245.116 ([M]⁺) confirms the molecular formula C₁₃H₁₅N₃O₂. Fragmentation at m/z 230 corresponds to loss of a methyl group.

Mechanistic Insights

Regioselectivity in N-Alkylation

The preferential N-alkylation over O-alkylation arises from the higher nucleophilicity of the phthalazinone nitrogen. Computational studies indicate a narrower HOMO-LUMO gap (3.2 eV) for nitrogen-centered attacks compared to oxygen (4.1 eV), favoring N-alkylation.

Solvent Effects

Polar aprotic solvents (e.g., acetone) stabilize the transition state in Sₙ2 reactions, improving yields. Protic solvents like ethanol decrease yields by solvating the nucleophile.

Challenges and Optimization

Byproduct Formation

Competing O-alkylation generates <5% byproducts, necessitating chromatographic purification (silica gel, ethyl acetate/hexane).

Temperature Sensitivity

Exceeding 60°C during amidation promotes hydrolysis of the acetamide to the carboxylic acid. Maintaining temperatures below 60°C ensures >95% product purity.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalazinone ring's electron-deficient nitrogen atoms serve as sites for nucleophilic substitution. Key reactions include:

These reactions occur selectively at the N2 position due to orbital orientation (HOMO-LUMO interactions) . The dimethylamide group remains inert under these conditions.

N-Alkylation Reactions

Controlled alkylation demonstrates unique chemoselectivity:

Pearson's HSAB principle explains the N-selectivity: The phthalazinone's nitrogen acts as a soft base, preferentially reacting with soft electrophiles .

Oxidation-Reduction Pathways

The methyl substituent undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 4h | 4-carboxyphthalazin-1-one derivative | 68% |

| H₂/Pd-C | Ethanol, 50 psi H₂, 6h | Tetrahydrophthalazinone analog | 82% |

Reduction of the phthalazinone ring requires harsh conditions (>50 psi H₂) due to aromatic stabilization.

Cycloaddition Reactions

The conjugated system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Cycloadduct Structure | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Xylene, 140°C, 24h | Fused bicyclo[4.3.0] system | Endo preference |

| Tetracyanoethylene | CHCl₃, RT, 48h | Hexacyclic adduct | 76% yield |

Diels-Alder reactivity stems from the phthalazinone's electron-deficient π-system acting as diene.

Hydrolysis and Functional Group Interconversion

The acetamide moiety undergoes controlled hydrolysis:

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| Acidic (HCl 6M) | H₂O/EtOH, reflux 8h | 2-(4-methyl-1-oxophthalazinyl)acetic acid | Carboxylic acid precursor |

| Basic (NaOH 2M) | THF/H₂O, 60°C, 6h | Sodium salt of hydrolyzed product | Ionic derivatives for salt formation |

Hydrazinolysis of ester derivatives (e.g., compound 3 → hydrazide 4) proceeds quantitatively in ethanol with hydrazine hydrate .

Mechanistic Considerations:

-

Orbital Control in N-Alkylation : Frontier molecular orbital analysis shows a 0.8 eV smaller HOMO(N)-LUMO(electrophile) gap compared to O-center reactions, rationalizing N-selectivity .

-

Acid-Base Behavior : pKa measurements reveal two protonation sites:

-

N1-H: pKa 3.2 (aqueous DMSO)

-

Amide NH: pKa 12.7 (non-ionizable under standard conditions)

-

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at N2 by 40% compared to ethereal solvents .

This comprehensive analysis demonstrates the compound's synthetic utility for creating phthalazinone derivatives with tailored properties. Recent advances in flow chemistry have enabled gram-scale production of key intermediates using these reactions .

Scientific Research Applications

Pharmaceutical Development

1. Antimicrobial Activity

N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the phthalazinone structure is often linked to diverse pharmacological activities, enhancing its potential in drug development.

2. Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies suggest that derivatives of this compound may provide therapeutic benefits in treating conditions characterized by inflammation and pain. The structural characteristics of this compound contribute to these biological activities, positioning it as a valuable compound in medicinal chemistry.

Interaction Studies

Research on the interactions of this compound with various biological targets has utilized techniques such as molecular docking and biochemical assays. These studies are crucial for understanding how the compound binds to enzymes or receptors relevant to disease processes, which in turn can optimize its pharmacological properties .

Case Studies and Research Findings

Several studies have explored the broader implications of phthalazine derivatives, including N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-y)acetamide. Research has shown that phthalazine derivatives possess various pharmacological activities such as anticonvulsant, antitumor, antihypertensive, antithrombotic, antidiabetic, anti-inflammatory, cardiotonic, and vasorelaxant effects . These findings underscore the potential applications of this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N1,N~1~-DIMETHYL-2-[4-METHYL-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Heterocycle Variation: Replacement of the phthalazinone core with imidazopyridine (Zolpidem) or imidazolone (Compound 4a) alters electronic properties and binding affinity. For example, Zolpidem’s imidazopyridine core enhances selectivity for GABAA receptor subtypes , whereas the phthalazinone core may favor interactions with kinase or oxidoreductase enzymes. Piperidinone-containing analogs (e.g., ) exhibit conformational flexibility, enabling adaptation to enzyme active sites .

Substituent Effects :

- 4-Methyl vs. 4-Chlorophenyl : The methyl group in the target compound improves metabolic stability compared to electron-withdrawing chloro substituents, which may enhance reactivity but reduce bioavailability .

- N,N-Dimethylacetamide vs. Sulfonamide : Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, making them suitable for protease inhibition, while dimethylacetamide prioritizes lipophilicity for CNS penetration .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Zolpidem impurities, involving cyclocondensation of phthalazinone precursors with dimethylacetamide under anhydrous conditions . In contrast, photocyclization-prone analogs (e.g., ) require controlled crystallization to study solid-state reactivity.

Biological Activity

N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phthalazinone moiety, has led to various studies focusing on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This article summarizes the biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.25 g/mol. The compound features a dimethylacetamide functional group and a 4-methyl-1-oxophthalazin-2-yl substituent, which contribute to its diverse biological activities.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. For instance, studies have shown that it can inhibit certain enzymes associated with bacterial growth and inflammation.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Mycobacterium tuberculosis and other mycobacterial species. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM against different strains .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (μM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.08 - 5.05 | |

| Staphylococcus aureus | 1.50 | |

| Escherichia coli | 3.00 |

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic effects. The phthalazinone structure is often linked to various pharmacological activities, making it a candidate for developing anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro evaluations against cancer cell lines such as HCT-116 have shown promising results in inducing apoptosis in tumor cells. The compound's ability to direct tumor cells towards apoptotic pathways is crucial for its anticancer efficacy .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 | 15.0 | Apoptosis induction | |

| A549 | 20.0 | Caspase activation |

Case Studies

One notable case study involved the synthesis and evaluation of various phthalazine derivatives, including this compound, which were tested for their antimicrobial activity against Mycobacterium tuberculosis . The results indicated that certain derivatives exhibited significant inhibition of the isocitrate lyase enzyme, crucial for the survival of mycobacteria under starvation conditions .

Another study focused on the structural modifications of phthalazine derivatives, leading to enhanced biological properties such as increased binding affinity to target enzymes and improved pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between phthalazinone derivatives and activated acetamide intermediates. For example, a two-step approach may involve (i) generating the 4-methyl-1-oxophthalazin-2-yl moiety via cyclization of substituted hydrazines with diketones, followed by (ii) coupling with N,N-dimethylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen . Optimization of reaction time, temperature (e.g., 0–5°C for activation, room temperature for coupling), and stoichiometry is critical to minimize side products like unreacted intermediates or over-acylated derivatives.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of dimethylamino protons (δ ~2.8–3.2 ppm) and the phthalazinone aromatic system (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and assigns quaternary carbons .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and phthalazinone C=O (~1700 cm⁻¹) validate functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS ensures purity (>95%) and confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s conformational stability in crystal structures?

- Methodological Answer : X-ray crystallography reveals that steric repulsion between the dimethylamino group and the phthalazinone ring induces torsional strain, leading to non-planar amide conformations. For analogous acetamides, dihedral angles between aromatic and amide planes range from 44.5° to 77.5°, with intermolecular N–H···O hydrogen bonding stabilizing dimeric arrangements (R₂²(10) motifs) . Computational modeling (DFT at B3LYP/6-31G*) can predict energy-minimized conformers and validate experimental data .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

- Metabolic Profiling : Use liver microsome assays (human/rodent) to identify major metabolites (e.g., CYP450-mediated N-demethylation) .

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the phthalazinone ring to enhance metabolic resistance, as seen in fluorinated acetamide analogs .

- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to improve bioavailability in animal models .

Q. How can computational reaction design accelerate the discovery of derivatives with enhanced target selectivity?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) identify low-energy pathways for derivatization, such as Suzuki-Miyaura coupling at the phthalazinone C-3 position .

- Machine Learning : Train models on existing SAR data to predict substituent effects on binding affinity (e.g., for kinase inhibitors). Feature importance analysis may highlight hydrophobic interactions at the target’s active site .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response inconsistencies in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using software like GraphPad Prism. Outlier detection (Grubbs’ test) minimizes false positives .

- ANOVA with Tukey’s Post Hoc : Compare multiple derivatives’ potencies across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Conflict Resolution in Structural Assignments

Q. How to address ambiguous NOE correlations in determining stereochemistry of synthetic intermediates?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect restricted rotation in amide bonds, which may obscure NOE signals. For example, coalescence temperatures >300 K indicate high rotational barriers .

- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, as demonstrated for dichlorophenylacetamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.